molecular formula C8H6BrNO2 B2444403 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 1260672-39-6

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B2444403
CAS No.: 1260672-39-6
M. Wt: 228.045
InChI Key: BFWNINZPRWATHD-UHFFFAOYSA-N
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Description

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom at the 5th position of the benzooxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the bromination of 2H-benzo[B][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The bromine atom plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biological Activity

5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and specific biological applications, highlighting its potential in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves the bromination of 2H-benzo[B][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. This compound serves as an important intermediate in the development of bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor , binding to active sites and blocking substrate access. This property has been investigated in various studies, particularly in the context of cancer treatment.

Biological Activities

The compound exhibits a range of biological activities:

Antibacterial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. For example, compounds synthesized with this scaffold demonstrated effective inhibition against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3hK. pneumoniae0.77 mM
3dE. coli0.02 mM
3kS. aureus0.10 mM

In one study, compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, with inhibition zones ranging from 14 to 19 mm against tested organisms .

Antioxidant Activity

In vitro studies have shown that this compound derivatives possess antioxidant properties. The antioxidant activity was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, revealing a strong reducing power correlated with the structural modifications on the benzene ring .

CDK9 Inhibition

Recent findings highlight the potential of this compound as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). A derivative was shown to induce apoptosis in cancer cell lines by decreasing levels of phosphorylated RNA polymerase II and other oncogenic proteins. This suggests its application in treating hematologic malignancies .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antibacterial Studies : A study assessed various derivatives for their antibacterial efficacy against multi-drug resistant strains, demonstrating that modifications significantly influenced activity.
  • Antioxidant Properties : Another research focused on the antioxidant capacity of synthesized oxazines derived from this compound, showing promising results in reducing oxidative stress markers.
  • Cancer Research : Investigations into CDK9 inhibition revealed that specific derivatives could effectively reduce tumor growth in xenograft models, indicating potential therapeutic applications .

Properties

IUPAC Name

5-bromo-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWNINZPRWATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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